molecular formula C30H34N2O10 B600946 Carvedilol Glucuronide CAS No. 114869-83-9

Carvedilol Glucuronide

Numéro de catalogue: B600946
Numéro CAS: 114869-83-9
Poids moléculaire: 582.6 g/mol
Clé InChI: PUVQFGCELBOSRN-VKTJNCFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,S)-Carvedilol Glucuronide est un métabolite du Carvedilol, un bêtabloqueur non sélectif utilisé principalement dans le traitement de l'hypertension et de l'insuffisance cardiaque. Le processus de glucuronidation implique la conjugaison du Carvedilol avec l'acide glucuronique, ce qui conduit à la formation de (R,S)-Carvedilol Glucuronide. Ce composé est plus soluble dans l'eau que son médicament parent, ce qui facilite son excrétion de l'organisme.

Mécanisme D'action

Target of Action

Carvedilol primarily targets adrenergic receptors in the body. It is a non-selective beta-adrenergic antagonist and also blocks alpha-1 adrenergic receptors . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic and undergoes mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

Carvedilol provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation . This drug assures remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions .

Action Environment

The action of Carvedilol Glucuronide can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, the presence of other drugs that inhibit or induce the enzymes responsible for the metabolism of this compound can affect its efficacy and safety . Additionally, the patient’s diet and overall health status can influence the absorption, distribution, metabolism, and excretion of this compound .

Analyse Biochimique

Biochemical Properties

Carvedilol Glucuronide plays a crucial role in the metabolism and elimination of Carvedilol. It is formed through the process of glucuronidation, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme converts Carvedilol into its glucuronide form, making it more hydrophilic and facilitating its excretion via bile, feces, and urine . This compound interacts with various biomolecules, including UGTs, which are responsible for its formation, and transport proteins that aid in its excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, thereby modulating cell function. For instance, this compound can impact the expression of genes related to drug metabolism and transport, leading to changes in cellular responses to Carvedilol . Additionally, it may influence cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to its effects on cellular function. This compound binds to UGTs, facilitating its formation from Carvedilol. This binding interaction is crucial for the glucuronidation process, which enhances the solubility and excretion of Carvedilol . Furthermore, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its formation and excretion. The glucuronidation process, catalyzed by UGTs, is a key metabolic pathway for this compound . This pathway enhances the solubility and excretion of Carvedilol, facilitating its elimination from the body. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport proteins. These proteins facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The transport and distribution of this compound are crucial for its excretion and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its overall pharmacological effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (R,S)-Carvedilol Glucuronide implique généralement la glucuronidation enzymatique du Carvedilol en utilisant l'acide uridine diphosphate glucuronique (UDPGA) comme cofacteur. La réaction est catalysée par des enzymes UDP-glucuronosyltransférases, qui sont largement distribuées dans le foie et d'autres tissus .

Méthodes de production industrielle : La production industrielle de (R,S)-Carvedilol Glucuronide peut impliquer l'utilisation d'enzymes UDP-glucuronosyltransférases humaines recombinantes exprimées dans des microsomes de cellules d'insectes. Cette méthode assure un rendement élevé et une pureté élevée du produit glucuronide .

Analyse Des Réactions Chimiques

Types de réactions : (R,S)-Carvedilol Glucuronide subit principalement des réactions d'hydrolyse et de migration d'acyle. L'hydrolyse peut se produire en conditions acides ou basiques, conduisant à la libération de Carvedilol et d'acide glucuronique .

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

Chimie : (R,S)-Carvedilol Glucuronide est utilisé comme composé modèle pour étudier le processus de glucuronidation et la stabilité des glucuronides dans différentes conditions .

Biologie : En recherche biologique, (R,S)-Carvedilol Glucuronide est utilisé pour étudier le rôle de la glucuronidation dans le métabolisme des médicaments et la pharmacocinétique du Carvedilol .

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels et son rôle dans l'excrétion du Carvedilol de l'organisme. Il est également utilisé pour comprendre les voies métaboliques des bêtabloqueurs .

Industrie : Dans l'industrie pharmaceutique, (R,S)-Carvedilol Glucuronide est utilisé dans le développement de nouveaux bêtabloqueurs et d'autres médicaments cardiovasculaires .

5. Mécanisme d'action

(R,S)-Carvedilol Glucuronide exerce ses effets par le processus de glucuronidation, qui implique le transfert de l'acide glucuronique au Carvedilol par des enzymes UDP-glucuronosyltransférases. Ce processus augmente la solubilité dans l'eau du Carvedilol, ce qui facilite son excrétion de l'organisme . Les cibles moléculaires impliquées dans ce processus comprennent les enzymes UDP-glucuronosyltransférases et la composante acide glucuronique de l'acide uridine diphosphate glucuronique .

Composés similaires :

    Morphine-6-glucuronide : Un glucuronide pharmacologiquement actif de la morphine.

    Paracétamol Glucuronide : Un métabolite majeur du paracétamol.

    Propofol Glucuronide : Un métabolite de l'anesthésique propofol.

Unicité : (R,S)-Carvedilol Glucuronide est unique dans son rôle de métabolite du Carvedilol, un bêtabloqueur non sélectif. Contrairement aux autres glucuronides, il est spécifiquement impliqué dans le métabolisme et l'excrétion d'un médicament cardiovasculaire, soulignant son importance dans le traitement de l'hypertension et de l'insuffisance cardiaque .

Comparaison Avec Des Composés Similaires

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

    Paracetamol Glucuronide: A major metabolite of paracetamol.

    Propofol Glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .

Activité Biologique

Carvedilol glucuronide is a significant metabolite of carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity. Understanding the biological activity of this compound is essential for elucidating the pharmacokinetics and pharmacodynamics of carvedilol, particularly in clinical settings involving cardiovascular diseases.

1. Metabolism and Formation

Carvedilol undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for a substantial portion of its metabolic pathway. The glucuronidation process involves the conjugation of carvedilol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).

Key Findings on Glucuronidation:

  • Stereoselectivity : Research indicates that there is a stereoselective aspect to the glucuronidation of carvedilol. Specifically, the (S)-enantiomer is metabolized at a faster rate compared to the (R)-enantiomer. In vitro studies using human liver microsomes showed that the KmK_m values for (S)-CARV and (R)-CARV were 118 µmol/L and 24 µmol/L, respectively, with corresponding VmaxV_{max} values indicating differential metabolic rates .
  • Impact of Other Drugs : Amiodarone has been shown to enhance the glucuronidation of carvedilol selectively for the (R)-enantiomer, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

2. Biological Activity and Pharmacodynamics

This compound retains some biological activity that can influence the pharmacological effects of carvedilol itself.

Pharmacological Effects:

  • Antihypertensive Action : Carvedilol and its metabolites, including this compound, contribute to lowering blood pressure by antagonizing adrenergic receptors, thus reducing peripheral vascular resistance .
  • Cardiovascular Benefits : Clinical studies have demonstrated that carvedilol improves left ventricular function and reduces mortality in patients with chronic heart failure . The role of its metabolites in these effects is still under investigation but is believed to be significant.

3. Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

Case Study Overview:

  • A multicenter trial involving chronic heart failure patients showed that carvedilol significantly improved left ventricular function and survival rates. The findings suggest that both carvedilol and its metabolites play a crucial role in therapeutic efficacy .
  • Another study indicated that variations in drug metabolism due to genetic polymorphisms in UGTs could lead to differences in patient responses to carvedilol therapy, emphasizing the importance of understanding glucuronide formation .

4. Summary of Key Research Findings

Study FocusKey Findings
Stereoselective Glucuronidation(S)-CARV is metabolized faster than (R)-CARV; significant differences in kinetic parameters .
Drug InteractionsAmiodarone enhances R-selective glucuronidation of carvedilol; altered protein binding plays a role .
Clinical EfficacyCarvedilol improves LV function and reduces mortality; metabolites may contribute to these effects .

5. Conclusion

This compound represents a critical component of the pharmacokinetic profile of carvedilol. Its biological activity not only impacts the drug's efficacy but also highlights the importance of considering metabolic pathways in personalized medicine approaches for treating cardiovascular diseases. Further research into the specific roles of this metabolite may provide insights into optimizing therapeutic strategies involving carvedilol.

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVQFGCELBOSRN-VKTJNCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678687
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114869-83-9
Record name Carvedilol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.